N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Overview
Description
“N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents . Another study reported the synthesis of nicotinonitriles attached to a 1,3-dioxoisoindoline ring via the reaction of phthalic anhydride (PA) and 2-amino-6-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of this compound, like other 2-aminothiazole derivatives, is likely to be critical for its biological activity . Molecular docking studies of similar compounds with adenosine A2A receptor exhibited very good binding interactions .Chemical Reactions Analysis
The compound “N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in three cancer cell lines .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the pathway’s function .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-5-6-18(19(11-15)31-4)24-20(26)9-14-12-32-22(23-14)25-21(27)13-7-16(29-2)10-17(8-13)30-3/h5-8,10-12H,9H2,1-4H3,(H,24,26)(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGBFTNUORNSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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